molecular formula C8H3Cl2NO2 B1293616 5,7-Dichloroisatin CAS No. 6374-92-1

5,7-Dichloroisatin

Cat. No. B1293616
CAS RN: 6374-92-1
M. Wt: 216.02 g/mol
InChI Key: AYGGQJHJRFZDFH-UHFFFAOYSA-N
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Description

5,7-Dichloroisatin is a derivative of isatin, which is a heterocyclic compound that has been extensively studied due to its wide range of biological activities and applications in drug synthesis. Although the provided papers do not directly discuss 5,7-Dichloroisatin, they do provide insights into the chemistry of related chloroisatin derivatives, which can be extrapolated to understand the properties and reactivity of 5,7-Dichloroisatin.

Synthesis Analysis

The synthesis of chloroisatin derivatives often involves N-alkylation reactions, as demonstrated in the synthesis of various 5-Chloroisatin derivatives . These reactions are typically carried out at room temperature, using a base and a catalyst to achieve good yields. Additionally, the synthesis of complex natural products like (-)-6,7-dideoxysqualestatin H5 involves multiple steps, including diastereoselective alkylation and Rh(II)-catalyzed carbonyl ylide formation . These methods could potentially be adapted for the synthesis of 5,7-Dichloroisatin.

Molecular Structure Analysis

The molecular structure of chloroisatin derivatives is characterized using various spectroscopic techniques, including UV/Vis, Infrared, 1H and 13C NMR spectroscopy, and single-crystal X-ray diffraction analysis . These techniques help in confirming the existence of nonbonding interactions and the distribution of critical points in the molecules. For 5,7-Dichloroisatin, similar analytical methods would be employed to elucidate its structure.

Chemical Reactions Analysis

Chloroisatin derivatives are known to undergo a range of chemical reactions, including condensation to form hydrazones and cycloaddition to yield heterocyclic systems . The reactivity of the chloro and keto functional groups in these molecules is key to their chemical versatility. The reactivity profile of 5,7-Dichloroisatin would likely be similar, allowing for the formation of various heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroisatin derivatives are influenced by their molecular structure. For instance, the presence of electrostatic potential on oxygen and hydrogen atoms in these compounds suggests that they can participate in various intermolecular interactions . The solvate structure of a chloroisatin derivative has been analyzed using Hirshfeld surface analysis to understand the molecular interactions within the crystal . These properties are crucial for the biological activity of the compounds and would be relevant for 5,7-Dichloroisatin as well.

Biological Activity and Case Studies

Several chloroisatin derivatives exhibit potent biological activities, such as antioxidant potential and enzyme inhibition . For example, certain N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones have been shown to be effective urease and glycation inhibitors . These biological activities are supported by molecular docking studies, which help establish structure-activity relationships. While 5,7-Dichloroisatin itself is not discussed in the provided papers, its close structural analogs suggest that it may also possess significant biological activities, making it a molecule of interest for drug discovery.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tryptanthrin Derivatives : 5,7-Dichloroisatin has been explored in the synthesis of tryptanthrin derivatives. Tryptanthrin and its derivatives have garnered interest due to their potential pharmacological activities. Moskovkina et al. (2012) reported on the synthesis of various indolo[2,1-b]quinazoline-6,12-diones, although 5,7-Dichloroisatin failed to react with POCl3 in their experiment (Moskovkina, Kalinovskii, & Makhan’kov, 2012).

  • Reactivity in Organic Chemistry : The reactivity of 5,7-Dichloroisatin has been studied in the context of organic chemistry. Tribak et al. (2017) described the synthesis of various 5-Chloroisatin derivatives, highlighting its utility as a substrate in the synthesis of heterocyclic compounds (Tribak et al., 2017).

Pharmacological Studies

  • Cytotoxicity and Anticancer Properties : Kadela et al. (2016) synthesized 5,8-quinolinedione derivatives, including 6,7-dichloro-5,8-quinolinedione, and evaluated their antiproliferative activity against human cancer cell lines. These compounds showed higher cytotoxicity than the starting compound, indicating potential utility in cancer research (Kadela et al., 2016).

  • Antibacterial Activity : The N-alkylation methods and antibacterial activity of 5-Chloroisatin derivatives, including those related to 5,7-Dichloroisatin, have been studied. Tribak et al. (2017) found that these compounds exhibited good antimicrobial activity against various organisms (Tribak et al., 2017).

Antioxidant Activity

  • Study of Antioxidant Properties : Hezarcheshmeh and Azizian (2021) synthesized new derivatives of dichloroisatins and investigated their antioxidant activity. The study highlighted the isatin core in these compounds, suggesting potential applications in areas requiring antioxidant properties (Hezarcheshmeh & Azizian, 2021).

Safety And Hazards

5,7-Dichloroisatin is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage . Safety measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

5,7-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGGQJHJRFZDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213181
Record name 5,7-Dichloro-1H-indole-2,3-dione
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Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloroisatin

CAS RN

6374-92-1
Record name 5,7-Dichloroisatin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-1H-indole-2,3-dione
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Record name 5,7-Dichloroisatin
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Record name 5,7-Dichloro-1H-indole-2,3-dione
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Record name 5,7-dichloro-1H-indole-2,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
NM Ribeiro, BV Da Silva… - Organic preparations …, 2005 - Taylor & Francis
Isatin derivatives have important biological and pharmacological properties. In particular, ketals of 5-haloisatin exhibit anticonvulsant’and ansiolitic2 activities. The classical method to …
Number of citations: 22 www.tandfonline.com
TV Moskovkina, MV Denisenko, AI Kalinovskii… - Russian Journal of …, 2013 - Springer
Oxidation of isatin and its 5-substituted analogs with potassium permanganate in anhydrous acetonitrile gave indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin) and its 2,8-dimethyl-, 2,8-…
Number of citations: 25 link.springer.com
BK Bandlish, HJ Shine - The Journal of Organic Chemistry, 1977 - ACS Publications
60706-00-5; 3b, 60706-01-6; 3c, 60706-02-7; 3d, 60706-03-8; 3e, 60706-04-9; 3f, 60734-17-0; 3g, 60706-05-0; 4, 60706-06-1; 4, 7-dichloroisatin, 18711-13-2; ethyl 2-bromopropionate…
Number of citations: 113 pubs.acs.org
TV Moskovkina, AI Kalinovskii… - Russian Journal of Organic …, 2012 - Springer
Reaction of 5-methyl-, 5-bromo-, and 5-iodoisatins with phosphoryl chloride gave the corresponding 2,8-disubstituted indolo[2,1-b]quinazoline-6,12-diones in moderate yield. 5,7-…
Number of citations: 26 link.springer.com
JM Sanders, DP Clifford, RE Lutz - Journal of Medicinal Chemistry, 1971 - ACS Publications
Antimalarials. 8. 2,3-Trimethylene-4-quinoline amino alcohols. 5,7-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-(.alpha.-di- Page 1 1126 Journal of Medicinal Chemistry, 1971, Vol…
Number of citations: 7 pubs.acs.org
BV Silva, PM Esteves, AC Pinto - Journal of the Brazilian Chemical …, 2011 - SciELO Brasil
Isatin and its derivatives have been extensively reported in the literature as having range of potential pharmacological compounds. The Sandmeyer method is the most widely used for …
Number of citations: 33 www.scielo.br
A Rosowsky, M Chaykovsky, SA Yeager… - Journal of …, 1971 - Wiley Online Library
A series of new 7‐benz[c]acridinemethanols and 5,6‐dihydro‐7‐benz[c]acridinemethanols was prepared as rigid, tetracyclic analogs of the antimalarial 2‐phenyl‐4‐quinolinemethanols…
Number of citations: 19 onlinelibrary.wiley.com
FE Sheibley - The Journal of Organic Chemistry, 1938 - ACS Publications
3, 5-Dichloroanthranilic acid (I), like the corresponding dibromo compound, 1 failed to react with aqueous isocyanic acid; on fusing it (I) with urea, however, 6, 8-dichlorobenzoyleneurea …
Number of citations: 14 pubs.acs.org
JA Golen, DR Manke - IUCrData, 2016 - scripts.iucr.org
The title compound, C8H3Cl2NO2, has a single molecule in the asymmetric unit that is close to planar, with the non-H atoms having a mean deviation from planarity of 0.035 Å. The …
Number of citations: 3 scripts.iucr.org
PJ Bray, RV Mulkern… - Magnetic resonance in …, 1985 - Wiley Online Library
14N nuclear quadrupole resonances have been found for eight substituted isatin compounds. Variations in the electric field gradient (EFG) and asymmetry parameter, η, have been …

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